2-nitro-N'-(phenoxyacetyl)benzohydrazide
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Overview
Description
2-nitro-N’-(phenoxyacetyl)benzohydrazide is a chemical compound with the molecular formula C15H13N3O4 It is known for its unique structure, which includes a nitro group, a phenoxyacetyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N’-(phenoxyacetyl)benzohydrazide typically involves the reaction of 2-nitrobenzohydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 2-nitro-N’-(phenoxyacetyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N’-(phenoxyacetyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-amino-N’-(phenoxyacetyl)benzohydrazide.
Substitution: Various N-acyl derivatives depending on the acylating agent used.
Hydrolysis: 2-nitrobenzoic acid and phenoxyacetyl hydrazide.
Scientific Research Applications
2-nitro-N’-(phenoxyacetyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-nitro-N’-(phenoxyacetyl)benzohydrazide largely depends on its application. For instance, as an antimicrobial agent, the nitro group can undergo reduction within microbial cells to form reactive intermediates that damage cellular components, leading to cell death. The phenoxyacetyl group may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N’-(phenylacetyl)benzohydrazide
- 2-nitro-N’-(benzoyl)benzohydrazide
- 2-nitro-N’-(acetyl)benzohydrazide
Comparison
Compared to similar compounds, 2-nitro-N’-(phenoxyacetyl)benzohydrazide is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the phenoxyacetyl group may confer specific binding affinities to certain enzymes or receptors, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C15H13N3O5 |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
2-nitro-N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C15H13N3O5/c19-14(10-23-11-6-2-1-3-7-11)16-17-15(20)12-8-4-5-9-13(12)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20) |
InChI Key |
BXTNEUGHUDXMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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